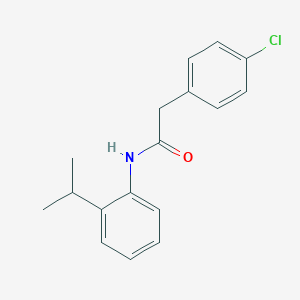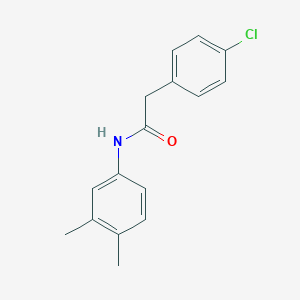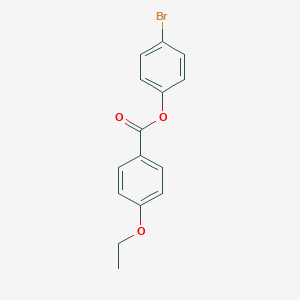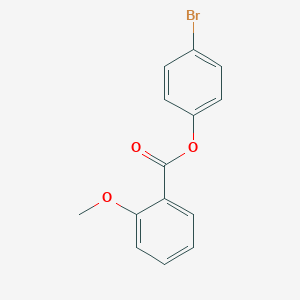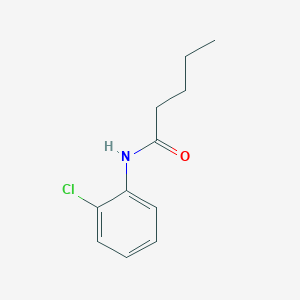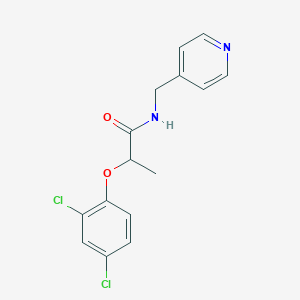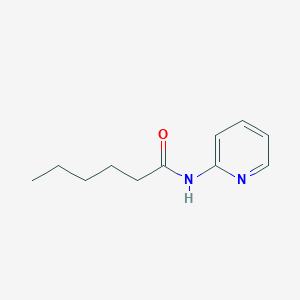
N-(2-pyridinyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinyl)hexanamide, also known as PHA-767491, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of N-heterocyclic compounds and has been shown to exhibit promising anti-tumor properties in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2-pyridinyl)hexanamide involves the inhibition of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway. By inhibiting Chk1, N-(2-pyridinyl)hexanamide prevents cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinyl)hexanamide has been shown to exhibit a potent anti-proliferative effect on cancer cells, both in vitro and in vivo. It has also been demonstrated to induce DNA damage and activate the p53 pathway, a tumor suppressor pathway that plays a crucial role in preventing the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-pyridinyl)hexanamide in lab experiments is its high potency and specificity towards Chk1. This makes it an ideal tool for studying the DNA damage response pathway and its role in cancer development. However, one of the limitations of using N-(2-pyridinyl)hexanamide is its potential toxicity towards non-cancerous cells, which could limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-pyridinyl)hexanamide. One area of interest is the development of novel drug delivery systems to enhance the bioavailability and efficacy of N-(2-pyridinyl)hexanamide. Another area of research is the identification of biomarkers that could predict the response of cancer cells to N-(2-pyridinyl)hexanamide, which could help in the selection of patients who are likely to benefit from this treatment. Moreover, the combination of N-(2-pyridinyl)hexanamide with other anti-cancer agents could be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-pyridinyl)hexanamide involves the reaction of 2-bromopyridine with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(2-pyridinyl)hexanamide in high yields.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridinyl)hexanamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-(2-pyridinyl)hexanamide could be used as an adjuvant therapy to enhance the efficacy of conventional cancer treatments.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
N-pyridin-2-ylhexanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
ONXDNAANSGIYKR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
Kanonische SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



